8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

Übersicht

Beschreibung

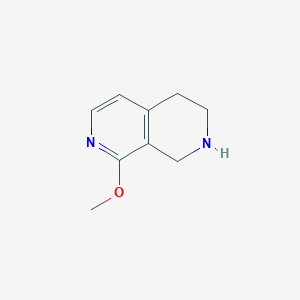

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and a tetrahydro structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield fully saturated naphthyridine analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2,7-dione, while substitution reactions can produce various functionalized naphthyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Properties

Research indicates that 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of naphthyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this scaffold have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | S. aureus, E. coli | |

| 3-{4-(3-Dimethylamino)-6-nitro} derivative | MDR-TB | |

| 6-Cyano-2-oxo derivative | Pseudomonas aeruginosa |

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, studies have reported that naphthyridine derivatives can disrupt cell cycle progression and promote programmed cell death in various cancer cell lines .

Table 2: Anticancer Mechanisms of Naphthyridine Derivatives

| Mechanism | Description | Reference |

|---|---|---|

| Apoptosis Induction | Promotes programmed cell death | |

| Cell Cycle Arrest | Halts progression of cancer cells | |

| Tumor Growth Inhibition | Reduces tumor size in vivo |

Neurological Applications

Beyond antimicrobial and anticancer activities, this compound has shown potential in treating neurological disorders. Research indicates that derivatives of this compound may possess neuroprotective properties and could be beneficial in conditions such as Alzheimer's disease and depression .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for developing more complex heterocyclic compounds. Its structure allows for modifications that can lead to the synthesis of novel derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Industrial Uses

The compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in materials science .

Case Studies

Case Study 1: Antimicrobial Activity Against Multi-drug Resistant Tuberculosis

A study highlighted the synthesis of a specific derivative of naphthyridine which exhibited potent antitubercular activity surpassing traditional treatments like isoniazid. This compound effectively reduced bacterial load in infected animal models .

Case Study 2: Anticancer Research

In another study focusing on the anticancer effects of naphthyridine derivatives, researchers synthesized a series of compounds that demonstrated significant inhibition of tumor growth in xenograft models. The study emphasized the importance of structural modifications to enhance efficacy .

Wirkmechanismus

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydro-2,7-naphthyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

8-Hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine: The hydroxyl group at the 8th position imparts different biological activities.

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: The methoxy group at the 6th position alters the compound’s electronic distribution and reactivity.

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 8th position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .

Biologische Aktivität

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and therapeutic potentials based on various research findings.

Synthesis

The synthesis of this compound typically involves hydrogenation processes under specific catalytic conditions. The compound has been synthesized using platinum(IV) oxide catalysis in acetic acid, leading to its formation as a key intermediate for further derivatives aimed at therapeutic applications .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various naphthyridine derivatives against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The most potent compounds were shown to possess good antibacterial properties while being less effective against fungi .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

| Other Derivatives | Bacillus cereus | High |

| Other Derivatives | K. pneumoniae | Moderate |

Anticancer Activity

Naphthyridine derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds may act as potential inhibitors of cancer cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study:

A specific derivative demonstrated significant cytotoxicity against melanoma cells in vitro. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. Further investigations are required to evaluate the in vivo efficacy and safety profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been identified as a phosphodiesterase (PDE) inhibitor which plays a crucial role in modulating intracellular signaling pathways by affecting levels of cyclic nucleotides (cAMP and cGMP) involved in numerous physiological processes .

Key Mechanisms:

- Inhibition of Phosphodiesterases (PDEs): By inhibiting PDEs, the compound increases levels of cAMP and cGMP which can lead to enhanced neuronal signaling and potential neuroprotective effects.

- Antimicrobial Action: The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Eigenschaften

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHWUYWJICLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.